molecular formula C9H16O4 B12635456 Ethyl 2-(oxolan-3-ylmethoxy)acetate

Ethyl 2-(oxolan-3-ylmethoxy)acetate

Cat. No.: B12635456
M. Wt: 188.22 g/mol
InChI Key: INSPKLDKMBBXNJ-UHFFFAOYSA-N
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Description

Ethyl 2-(oxolan-3-ylmethoxy)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features an ethyl group attached to an acetate moiety, with an oxolane ring (a five-membered ring containing one oxygen atom) linked via a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(oxolan-3-ylmethoxy)acetate can be synthesized through the esterification of 2-(oxolan-3-ylmethoxy)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield by shifting the equilibrium towards the ester product.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Ethyl 2-(oxolan-3-ylmethoxy)acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-(oxolan-3-ylmethoxy)acetic acid and ethanol.

    Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: 2-(oxolan-3-ylmethoxy)acetic acid and ethanol.

    Reduction: Corresponding alcohol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2-(oxolan-3-ylmethoxy)acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(oxolan-3-ylmethoxy)acetate largely depends on its interactions with other molecules. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The oxolane ring may also interact with specific enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar ethyl group and acetate moiety but lacking the oxolane ring.

    Methyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances.

    Ethyl propionate: Similar in structure but with a propionate group instead of the oxolane ring.

Uniqueness

Ethyl 2-(oxolan-3-ylmethoxy)acetate is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 2-(oxolan-3-ylmethoxy)acetate

InChI

InChI=1S/C9H16O4/c1-2-13-9(10)7-12-6-8-3-4-11-5-8/h8H,2-7H2,1H3

InChI Key

INSPKLDKMBBXNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC1CCOC1

Origin of Product

United States

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